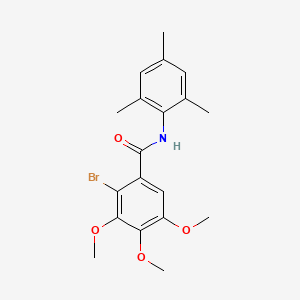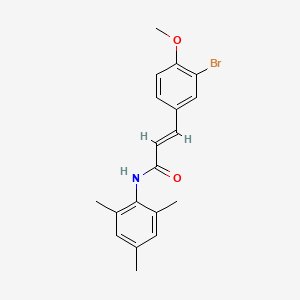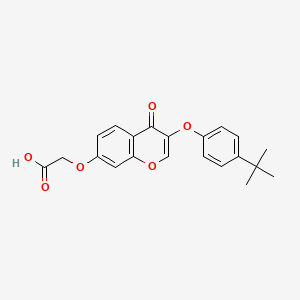
C21H20O6
Übersicht
Beschreibung
The compound with the molecular formula C21H20O6 curcumin . Curcumin is a bright yellow chemical produced by plants of the Curcuma longa species, which is a member of the ginger family, Zingiberaceae. It is the principal curcuminoid of turmeric and is widely used as a herbal supplement, cosmetics ingredient, food flavoring, and food coloring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods. One common laboratory synthesis involves the condensation of vanillin with acetylacetone under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with acetylacetone in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate product undergoes cyclization to form curcumin.
Industrial Production Methods
Industrially, curcumin is primarily extracted from the rhizomes of turmeric. The extraction process involves:
Drying and Grinding: The turmeric rhizomes are dried and ground into a fine powder.
Solvent Extraction: The powder is then subjected to solvent extraction using solvents like ethanol or acetone.
Purification: The crude extract is purified through crystallization or chromatography to obtain pure curcumin.
Analyse Chemischer Reaktionen
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form vanillin and ferulic acid.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Vanillin and ferulic acid.
Reduction: Tetrahydrocurcumin.
Substitution: Various substituted curcumin derivatives.
Wissenschaftliche Forschungsanwendungen
Curcumin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in cancer, Alzheimer’s disease, and cardiovascular diseases.
Industry: Used as a natural dye in the food and textile industries
Wirkmechanismus
Curcumin exerts its effects through multiple mechanisms:
Antioxidant Activity: Curcumin acts as a scavenger of reactive oxygen species, such as hydroxyl radicals and superoxide anions.
Anti-inflammatory Activity: It inhibits the activity of enzymes like cyclooxygenase-2 and lipoxygenase, reducing the production of inflammatory mediators.
Anticancer Activity: Curcumin induces apoptosis and inhibits cell proliferation by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Curcumin belongs to a group of compounds known as curcuminoids. Similar compounds include:
Demethoxycurcumin: Lacks one methoxy group compared to curcumin.
Bis-demethoxycurcumin: Lacks two methoxy groups compared to curcumin.
Cyclic Curcumin: A minor component with a cyclic structure.
Uniqueness
Curcumin is unique due to its broad spectrum of biological activities and its bright yellow color, which makes it useful as a natural dye. Its ability to modulate multiple molecular targets and pathways distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-21(2,3)13-4-6-14(7-5-13)27-18-11-26-17-10-15(25-12-19(22)23)8-9-16(17)20(18)24/h4-11H,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNVZHWDYACWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3583985.png)
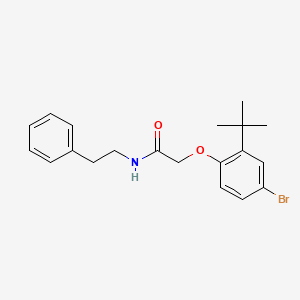
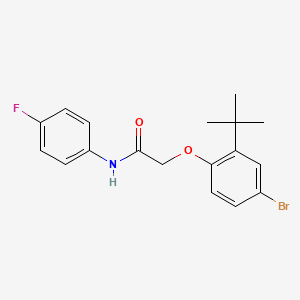
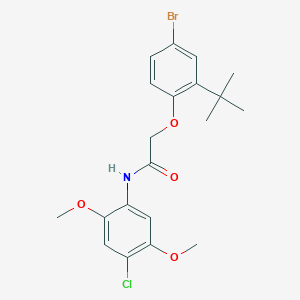
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3584012.png)
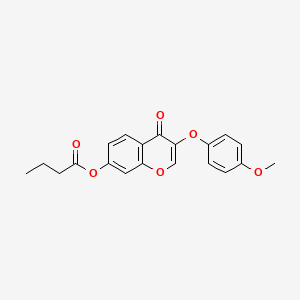
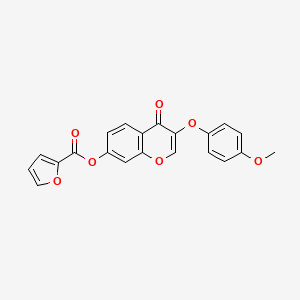
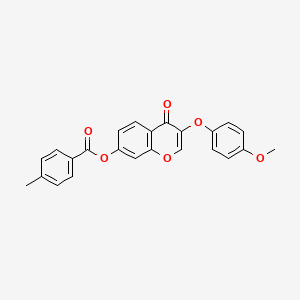
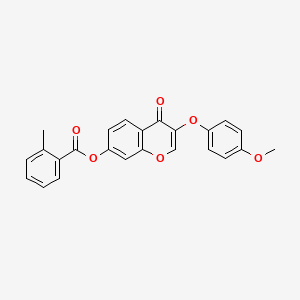
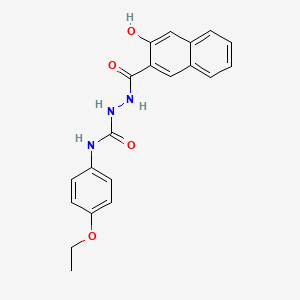
![4-bromo-2-fluoro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3584053.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3584061.png)
